

# Unraveling the Molecular Architecture of Triornicin: A Guide to its Structural Elucidation

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## Compound of Interest

Compound Name: *Triornicin*

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An independent verification of the structure of **Triornicin**, a siderophore produced by the fungus *Epicoccum purpurascens*, has not been documented in publicly available scientific literature to date. The currently accepted structure is based on the initial characterization published in 1981, which employed spectroscopic and chemical degradation methods. This guide provides a detailed overview of the original structural elucidation of **Triornicin**, presenting the key experimental data and methodologies that led to its proposed structure.

The initial investigation into **Triornicin**'s molecular structure revealed its close relationship to another known siderophore, desferricoprogen, which is also produced by *E. purpurascens*.<sup>[1]</sup> The structural determination of **Triornicin** was primarily accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and controlled chemical cleavage, which allowed for the identification of its constituent fragments.<sup>[1]</sup>

## Comparative Spectroscopic Analysis

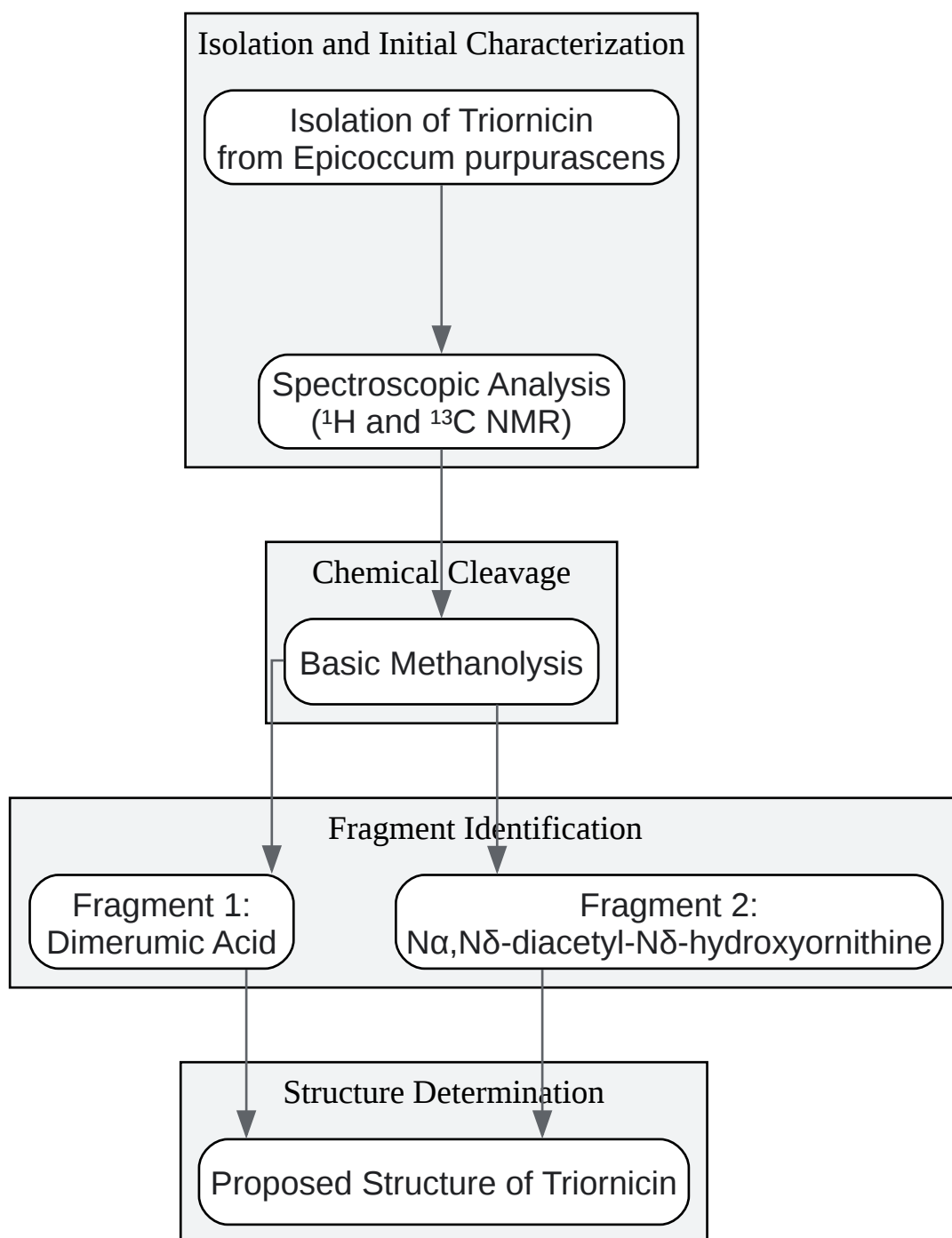
High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy were instrumental in differentiating **Triornicin** from desferricoprogen. The spectral data indicated that a key difference between the two molecules was the substitution of an (E)-5-hydroxy-3-methyl-2-pentenoyl moiety in desferricoprogen with a simpler acetyl group in **Triornicin**.<sup>[1]</sup>

Spectroscopic Method	Observation	Inference
$^1\text{H}$ NMR Spectroscopy	Absence of signals corresponding to the (E)-5-hydroxy-3-methyl-2-pentenoyl group. Presence of a signal characteristic of an acetyl group.	Replacement of the pentenoyl side chain with an acetyl group.
$^{13}\text{C}$ NMR Spectroscopy	Carbon signal pattern consistent with the absence of the pentenoyl moiety and the presence of an acetyl group.	Confirms the substitution of the side chain.

## Chemical Degradation for Structural Confirmation

To further elucidate and confirm the structure, **Triornicin** was subjected to basic methanolysis. This chemical cleavage resulted in the formation of two distinct molecular fragments, which were then individually identified.<sup>[1]</sup>

The experimental workflow for the structural elucidation of **Triornicin** is outlined below:



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**Figure 1.** Experimental workflow for the structural elucidation of **Triornicin**.

The two fragments identified after basic methanolysis were:

- **Dimerumic Acid:** This compound is a known natural siderophore and was also identified as a cleavage product of desferricoprogen, highlighting the structural similarity between the two parent molecules.<sup>[1]</sup>
- **N $\alpha$ ,N $\delta$ -diacetyl-N $\delta$ -hydroxyornithine:** The identification of this second fragment provided the final piece of the puzzle, allowing for the complete assembly of the **Triornicin** structure.<sup>[1]</sup>

By piecing together the information from spectroscopic analysis and the identities of the cleavage products, the complete molecular structure of **Triornicin** was proposed.

## Experimental Protocols

The following is a summary of the key experimental methodologies employed in the original structure elucidation of **Triornicin**, based on the available information.

### Isolation of Triornicin

**Triornicin** was isolated from the culture of the soil fungus *Epicoccum purpurascens*. The production of siderophores, including **Triornicin**, was enhanced by culturing the fungus in an iron-deficient medium. A novel purification method utilizing a carboxylic ion-exchange resin was employed to separate the various siderophores produced by the fungus.

### Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of purified **Triornicin** were acquired. The chemical shifts and coupling constants were analyzed and compared to the known spectra of desferricoprogen to identify structural differences.

### Chemical Cleavage

- **Basic Methanolysis:** Purified **Triornicin** was treated with basic methanol to induce cleavage of ester and amide bonds. The resulting reaction mixture was then separated and the individual cleavage products were purified for subsequent identification.

### Fragment Identification

The two fragments resulting from the chemical cleavage were identified using standard chemical and spectroscopic techniques, which likely included comparison to authentic samples

of known compounds (dimerumic acid) and detailed spectroscopic analysis for the novel fragment.

In conclusion, while a formal independent total synthesis or structural revision of **Triornicin** has not been reported, the original structural elucidation provides a solid foundation for its currently accepted structure. The combination of comparative spectroscopic analysis and chemical degradation provided a logical and scientifically sound approach to defining the molecular architecture of this interesting siderophore. Future studies involving the total synthesis of **Triornicin** would be invaluable for unequivocally confirming its proposed structure.

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## References

- 1. Structure of triornicin, a new siderophore - PubMed [pubmed.ncbi.nlm.nih.gov]
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